molecular formula C13H14FN3O B2418689 N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide CAS No. 2094710-72-0

N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2418689
CAS No.: 2094710-72-0
M. Wt: 247.273
InChI Key: GRTBDQGECAJAOS-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups are introduced via electrophilic substitution reactions.

    Attachment of the Ethyl Chain: The ethyl chain is attached through alkylation reactions.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide
  • N-[2-(6-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide
  • N-[2-(6-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide

Uniqueness

N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[2-(6-fluoro-1-methylbenzimidazol-2-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-3-13(18)15-7-6-12-16-10-5-4-9(14)8-11(10)17(12)2/h3-5,8H,1,6-7H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBDQGECAJAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=C1CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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